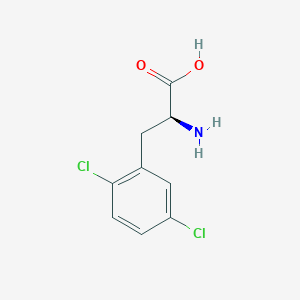

(S)-2-Amino-3-(2,5-dichlorophenyl)propanoic acid

Beschreibung

(S)-2-Amino-3-(2,5-dichlorophenyl)propanoic acid is a chemical compound with the molecular formula C9H10Cl2NO2 It is a derivative of phenylalanine, an amino acid, and features two chlorine atoms attached to the benzene ring

Eigenschaften

IUPAC Name |

(2S)-2-amino-3-(2,5-dichlorophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Cl2NO2/c10-6-1-2-7(11)5(3-6)4-8(12)9(13)14/h1-3,8H,4,12H2,(H,13,14)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDKIMTATYJGPBJ-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)CC(C(=O)O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1Cl)C[C@@H](C(=O)O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80476502 | |

| Record name | L-2,5-Dichlorophenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80476502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

754971-91-0 | |

| Record name | L-2,5-Dichlorophenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80476502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Strecker Synthesis Approach

One of the most established methods for preparing chiral α-amino acids, including this compound, is the Strecker synthesis. This method proceeds as follows:

Starting Material: Commercially available 2,5-dichlorobenzaldehyde.

Step 1: Formation of Aminonitrile Intermediate

The aldehyde reacts with ammonia and potassium cyanide under controlled conditions to yield the corresponding aminonitrile intermediate. This step introduces the amino functionality adjacent to the aromatic ring.Step 2: Hydrolysis of Aminonitrile

The aminonitrile is hydrolyzed under acidic conditions (e.g., aqueous HCl) to convert the nitrile group into a carboxylic acid, yielding the target amino acid.Stereochemical Control:

To obtain the (S)-enantiomer selectively, chiral catalysts or resolution techniques are employed. Enzymatic resolution or chiral auxiliaries can be used during or after synthesis to enrich the desired stereoisomer.

This route is favored for its straightforwardness and adaptability to industrial scale with appropriate optimization of reaction parameters and purification steps.

Alternative Synthetic Routes

Knoevenagel Condensation and Michael Addition:

An alternative involves the condensation of 2,5-dichlorobenzaldehyde with malonic acid derivatives under Knoevenagel conditions to form α,β-unsaturated intermediates, followed by Michael addition of ammonia or protected amines to introduce the amino group. Subsequent deprotection and hydrolysis yield the amino acid.Reductive Amination of 2,5-Dichlorophenylacetaldehyde:

Another method includes the reductive amination of 2,5-dichlorophenylacetaldehyde with ammonia or amine sources in the presence of reducing agents such as sodium cyanoborohydride or hydrogen with palladium catalysts to produce the amino acid directly.

Industrial Production Considerations

Industrial synthesis typically adapts laboratory methods with optimizations for:

Scale-up: Use of continuous flow reactors to improve reaction control and safety, especially when handling cyanide reagents.

Yield and Purity: Optimization of reaction times, temperatures, and reagent stoichiometry to maximize yield and minimize by-products.

Enantiomeric Purity: Implementation of chiral catalysts or enzymatic resolution techniques to ensure high optical purity.

Automation: Automated systems for reagent addition, monitoring, and purification improve reproducibility and throughput.

Reaction Conditions and Reagents

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Aminonitrile formation | 2,5-Dichlorobenzaldehyde, NH3, KCN | Controlled temperature, aqueous or mixed solvent system |

| Hydrolysis of aminonitrile | Dilute HCl or other acids, heat | Converts nitrile to carboxylic acid |

| Chiral resolution/enrichment | Chiral catalysts, enzymatic methods, or recrystallization | Ensures (S)-enantiomer selectivity |

| Alternative reductive amination | 2,5-Dichlorophenylacetaldehyde, NH3, NaBH3CN or H2/Pd-C | Mild conditions, direct amine introduction |

Analytical and Research Findings on Preparation

Spectroscopic Verification:

NMR spectroscopy confirms the presence of the amino acid backbone and aromatic protons, with characteristic chemical shifts for the α-proton (~3.0–4.0 ppm) and aromatic chlorinated phenyl ring (~7.0–7.5 ppm). IR spectroscopy shows carboxylic acid C=O stretch near 1700 cm⁻¹ and broad O-H stretch from 2500–3000 cm⁻¹. High-resolution mass spectrometry confirms molecular weight and formula.Solubility and Stability:

The compound exhibits limited aqueous solubility due to the dichlorophenyl group but dissolves well in polar aprotic solvents like dimethyl sulfoxide (DMSO). Stability studies indicate the compound is stable under neutral to mildly acidic conditions but can degrade under strong oxidative or basic environments.Yield Optimization:

Experimental data suggest that controlling moisture and oxygen exposure during aminonitrile formation and hydrolysis steps is critical to minimizing side reactions and maximizing yield. Use of molecular sieves and inert atmosphere improves reproducibility.

Preparation Data Table: Stock Solution Preparation of this compound

| Amount of Compound (mg) | Volume for 1 mM Solution (mL) | Volume for 5 mM Solution (mL) | Volume for 10 mM Solution (mL) |

|---|---|---|---|

| 1 | 4.272 | 0.8544 | 0.4272 |

| 5 | 21.3602 | 4.272 | 2.136 |

| 10 | 42.7204 | 8.5441 | 4.272 |

Note: Physical methods such as vortex mixing, ultrasound, or hot water bath can aid dissolution during stock solution preparation.

Summary of Key Research Findings

The Strecker synthesis remains the most authoritative and widely used method for preparing this compound, offering a reliable route to the chiral amino acid via aminonitrile intermediates.

Alternative methods such as Knoevenagel condensation coupled with Michael addition and reductive amination provide complementary synthetic strategies, especially for tailored modifications or scale-up.

Industrial production benefits from continuous flow reactors and automated systems to enhance safety and efficiency when handling hazardous reagents like cyanide.

Analytical techniques including NMR, IR, and HRMS are essential for confirming structure and purity throughout the synthesis process.

Optimization of reaction conditions, including solvent choice, temperature control, and atmosphere, critically impacts yield and stereochemical purity.

This detailed synthesis overview integrates diverse research insights and practical data, providing a comprehensive and professional guide to the preparation of this compound.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-2-Amino-3-(2,5-dichlorophenyl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form a nitro group.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be used for substitution reactions.

Major Products

Oxidation: Formation of 2-nitro-3-(2,5-dichlorophenyl)propanoic acid.

Reduction: Formation of 2-amino-3-(2,5-dichlorophenyl)propanol.

Substitution: Formation of 2-amino-3-(2,5-dimethoxyphenyl)propanoic acid.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Building Block for Complex Molecules

- (S)-2-Amino-3-(2,5-dichlorophenyl)propanoic acid serves as a crucial building block in organic synthesis. Its structure allows for the formation of more complex molecules through various chemical reactions such as oxidation, reduction, and substitution.

Table 1: Common Reactions Involving this compound

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Converts the compound to oxo derivatives | Potassium permanganate (KMnO4), Chromium trioxide (CrO3) |

| Reduction | Reduces chlorinated groups | Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4) |

| Substitution | Amino group participates in substitution reactions | Alkyl halides, Acyl chlorides |

Biological Research

Modulation of Biological Pathways

- The compound has been investigated for its potential to modulate biological pathways, particularly in relation to amino acid transporters and enzyme activity. Studies suggest that it may inhibit specific enzymes or alter receptor dynamics, impacting metabolic processes.

Case Study: Anti-Cancer Activity

- Research indicates that this compound may have anti-cancer properties by acting as an inhibitor of L-type amino acid transporter 1 (LAT1). LAT1 is often overexpressed in tumor cells, making it a target for cancer therapies.

Table 2: Summary of Biological Activities

Pharmaceutical Applications

Drug Development

- The compound is being explored for its therapeutic potential in treating neurological disorders and as an anti-inflammatory agent. Its ability to influence neurotransmitter systems positions it as a candidate for drug development.

Research Findings

- Studies have shown that this compound can induce oxidative stress responses in cancer cells, suggesting a mechanism by which it may enhance the efficacy of certain cancer therapies .

Industrial Applications

Specialty Chemicals

- In the industrial sector, this compound is utilized as an intermediate in the production of specialty chemicals. Its unique properties allow for the development of materials with specific functional characteristics.

Wirkmechanismus

The mechanism of action of (S)-2-Amino-3-(2,5-dichlorophenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-Amino-3-(2,4-dichlorophenyl)propanoic acid

- 2-Amino-3-(3,5-dichlorophenyl)propanoic acid

- 2-Amino-3-(2,6-dichlorophenyl)propanoic acid

Uniqueness

(S)-2-Amino-3-(2,5-dichlorophenyl)propanoic acid is unique due to the specific positioning of the chlorine atoms on the benzene ring, which can influence its chemical reactivity and biological activity. This positional isomerism can result in different interactions with molecular targets compared to its similar compounds.

Biologische Aktivität

(S)-2-Amino-3-(2,5-dichlorophenyl)propanoic acid, commonly referred to as a derivative of amino acid compounds, exhibits significant biological activity through its interactions with various molecular targets. This article explores its synthesis, mechanisms of action, biological effects, and potential therapeutic applications, supported by relevant case studies and research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 2,5-dichlorobenzaldehyde with glycine. This process is often carried out in ethanol at temperatures ranging from 50 to 70 °C. Following the reaction, purification methods such as recrystallization or chromatography are employed to isolate the final product. The hydrochloride salt form enhances solubility in aqueous environments, making it suitable for biological studies.

The compound primarily acts by modulating the activity of specific enzymes and receptors. Its mechanism may involve:

- Inhibition of Enzyme Activity : It can inhibit certain enzymes, altering metabolic pathways.

- Receptor Modulation : By binding to receptors, it can mimic or block the actions of natural compounds, influencing neurotransmitter systems and synaptic transmission.

This dual action on enzymes and receptors positions it as a candidate for therapeutic applications in various diseases.

Neurotransmitter Systems

Research indicates that this compound can influence neurotransmitter systems. It may act similarly to neurotransmitters or their inhibitors, affecting synaptic transmission and potentially having implications in neurodegenerative diseases.

Anti-inflammatory and Anticancer Activities

Preliminary studies suggest that this compound possesses anti-inflammatory and anticancer properties. It has been observed to interact with L-type amino acid transporter 1 (LAT1), which is crucial in tumor cell proliferation. Inhibiting LAT1 could provide a pathway for cancer treatment with minimal side effects .

Case Studies and Research Findings

- Anticancer Potential : A study highlighted the role of this compound in inhibiting LAT1 activity. This inhibition was linked to reduced proliferation of tumor cells in vitro, suggesting its potential as an antitumor agent .

- Neuroprotective Effects : Experimental data indicated that this compound could protect neuronal cells from oxidative stress-induced damage, demonstrating its potential utility in treating neurodegenerative disorders.

- Inflammatory Response Modulation : In vivo studies showed that administration of this compound led to a decrease in pro-inflammatory cytokines in models of acute inflammation.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 2-Amino-3-(2,4-dichlorophenyl)propanoic acid | Similar structure with different chlorine positioning | Moderate anti-inflammatory effects |

| 2-Amino-3-(3,5-dichlorophenyl)propanoic acid | Similar structure with different chlorine positioning | Limited anticancer activity |

| 2-Amino-3-(2,6-dichlorophenyl)propanoic acid | Similar structure with different chlorine positioning | No significant biological activity |

This compound stands out due to its unique chlorine atom positioning on the benzene ring, influencing its reactivity and biological interactions compared to structurally similar compounds .

Q & A

Q. What are the recommended synthetic routes for enantioselective preparation of (S)-2-amino-3-(2,5-dichlorophenyl)propanoic acid?

- Methodological Answer : The synthesis typically involves asymmetric catalysis or chiral auxiliary approaches to ensure enantiomeric purity. A common strategy is the alkylation of a Schiff base derived from glycine with 2,5-dichlorobenzyl halides under basic conditions. For example, using (S)-proline-derived catalysts can induce stereoselectivity. Post-reaction, acid hydrolysis releases the amino acid, followed by purification via recrystallization or chromatography. Critical parameters include reaction temperature (<0°C to minimize racemization) and solvent choice (e.g., THF or DMF). Confirm enantiomeric excess (ee) using chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) .

Q. How should researchers characterize the purity and stereochemical configuration of this compound?

- Methodological Answer :

- Purity : Use reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) to assess chemical purity (>95%).

- Stereochemistry : Employ polarimetry ([α]D at 20°C) and compare with literature values. X-ray crystallography of a crystalline derivative (e.g., hydrochloride salt) provides definitive confirmation of the S-configuration.

- Elemental Analysis : Verify molecular composition (C, H, N, Cl) via combustion analysis or high-resolution mass spectrometry (HRMS) .

Q. What are the optimal storage conditions and safety protocols for handling this compound?

- Methodological Answer :

- Storage : Store in amber vials under inert gas (argon or nitrogen) at room temperature to prevent degradation. Avoid exposure to light and moisture.

- Safety : Use PPE (gloves, goggles) in a fume hood. The compound may cause skin/eye irritation (H315, H319) and respiratory discomfort (H335). For spills, neutralize with a 5% sodium bicarbonate solution before disposal .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activities of this compound across studies?

- Methodological Answer : Contradictions may arise from:

- Enantiomeric impurities : Re-evaluate ee using chiral HPLC; even 2-5% R-enantiomer can alter receptor binding.

- Assay variability : Standardize in vitro models (e.g., neuronal cell lines for neuropharmacology studies) and include positive controls (e.g., known GABA analogs).

- Solubility issues : Use dimethyl sulfoxide (DMSO) with ≤0.1% final concentration to avoid cytotoxicity. Validate results with orthogonal assays (e.g., electrophysiology and radioligand binding) .

Q. What experimental strategies are recommended for studying this compound's potential modulation of neurotransmitter systems?

- Methodological Answer :

- Target Identification : Perform molecular docking studies against GABA_A or NMDA receptors using software like AutoDock Vina.

- Functional Assays : Use patch-clamp electrophysiology on transfected HEK293 cells expressing human GABA_A receptors. Measure chloride ion flux with fluorescent indicators (e.g., MQAE).

- In Vivo Models : Administer the compound (1-10 mg/kg, i.p.) in rodent models of epilepsy or anxiety, monitoring behavioral outcomes (e.g., elevated plus maze) and biomarker levels (glutamate/GABA via LC-MS) .

Q. How can synthetic byproducts or degradation products be identified and mitigated during scale-up?

- Methodological Answer :

- Byproduct Profiling : Use LC-MS/MS to detect impurities (e.g., dichlorophenyl ketone from over-oxidation).

- Stability Studies : Accelerate degradation under stress conditions (40°C, 75% RH for 4 weeks). Identify major degradants via NMR and propose structural modifications (e.g., tert-butyl ester protection) to enhance stability.

- Process Optimization : Replace protic solvents (e.g., ethanol) with aprotic alternatives (acetonitrile) during synthesis to minimize side reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.